5-Nitrouracil

Catalog No.
S563205
CAS No.
611-08-5
M.F
C4H3N3O4
M. Wt
157.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitrouracil

CAS Number

611-08-5

Product Name

5-Nitrouracil

IUPAC Name

5-nitro-1H-pyrimidine-2,4-dione

Molecular Formula

C4H3N3O4

Molecular Weight

157.08 g/mol

InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-4(9)6-3/h1H,(H2,5,6,8,9)

InChI Key

TUARVSWVPPVUGS-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)[N+](=O)[O-]

Synonyms

5-Nitro-2,4(1H,3H)-pyrimidinedione; 5-Nitro-2,4-dihydroxypyrimidine; 5-Nitropyrimidine-2,4-diol; NSC 9790;

Canonical SMILES

C1=C(C(=O)NC(=O)N1)[N+](=O)[O-]

Crystal Engineering and Material Science

  • Crystal structure studies: The unique hydrogen bonding patterns of 5-NU make it an interesting candidate for exploring crystal engineering principles. Studies have shown that 5-NU can form various cocrystals with different donor and acceptor molecules, leading to diverse crystal structures with potential applications in material science [].

Biological Applications

  • Antimicrobial activity: Some studies have investigated the potential antimicrobial properties of 5-NU. However, the results are inconclusive and further research is needed to determine its efficacy and mechanism of action [].
  • Enzyme inhibition: 5-NU has been shown to inhibit certain enzymes, such as urease and carbonic anhydrase. This opens up potential avenues for exploring its use in developing new drugs targeting specific enzymes [, ].

Nucleic Acid Analogue

  • DNA/RNA interactions: Due to its structural similarity to uracil, a naturally occurring nucleobase in RNA, 5-NU has been studied for its interactions with DNA and RNA. Understanding these interactions could be valuable in developing new tools for studying nucleic acid functions and potentially designing novel therapeutic strategies [].

5-Nitrouracil is a C-nitro compound derived from uracil, characterized by the presence of a nitro group at the 5-position of the uracil structure. Its molecular formula is C₄H₃N₃O₄, and it is recognized for its polarizable nature due to the nitro group, which significantly influences its chemical behavior and interactions in biological systems . This compound is part of a broader class of nitro-substituted pyrimidines and has garnered interest for its potential applications in medicinal chemistry and biochemistry.

The mechanism of action of 5-nitrouracil is not fully understood. As mentioned earlier, its potential applications lie in its ability to mimic uracil in DNA or RNA. This could disrupt various cellular processes, but more research is needed to elucidate the specific mechanisms involved.

5-Nitrouracil should be handled with care in a laboratory setting following standard procedures for handling potentially hazardous chemicals. Limited information is available on its specific hazards, but some general safety precautions include:

  • Wearing gloves, protective clothing, and eye protection when handling the compound.
  • Working in a well-ventilated fume hood.
  • Avoiding inhalation, ingestion, and skin contact.
  • Properly disposing of waste according to laboratory safety regulations.
Typical of nitro compounds and pyrimidines. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the nitro group. One notable reaction includes its interaction with aromatic amines, leading to the formation of substituted derivatives . Additionally, 5-nitrouracil can engage in hydrogen bonding interactions, which are crucial for its stability and reactivity in different environments .

The biological activity of 5-nitrouracil has been a subject of research, particularly regarding its potential as an antitumor agent. Studies indicate that 5-nitrouracil exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy . Its mechanism of action may involve interference with nucleic acid synthesis or modification of cellular signaling pathways due to its structural similarity to nucleobases.

Several synthesis methods have been developed for 5-nitrouracil. A common approach involves the nitration of uracil using nitric acid or other nitrating agents under controlled conditions to ensure selective substitution at the 5-position. Another method discussed in literature includes a one-pot synthesis that incorporates multiple steps to yield pyrrolo[3,2-d]pyrimidinediones from 1,3,6-trimethyl-5-nitrouracil . These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings.

5-Nitrouracil finds applications primarily in medicinal chemistry and research. Its potential as an antitumor agent positions it within the pharmaceutical industry for drug development. Furthermore, it serves as a valuable reagent in organic synthesis, particularly in creating more complex nitrogen-containing heterocycles. Its unique properties also make it useful in studying molecular interactions and hydrogen bonding patterns in crystal structures .

Interaction studies involving 5-nitrouracil have revealed significant insights into its behavior in biological systems. The compound's ability to form hydrogen bonds enhances its interaction with other biomolecules, such as proteins and nucleic acids. These studies often utilize crystallography to examine cocrystals formed with 5-nitrouracil, providing detailed information on its binding characteristics and structural arrangements .

Several compounds share structural similarities with 5-nitrouracil, including:

  • Uracil: The parent compound lacking the nitro group; serves as a fundamental building block in nucleic acids.
  • Thymine: A pyrimidine base similar to uracil but contains a methyl group at the 5-position instead of a nitro group.
  • Nitrofurantoin: An antibiotic that contains a nitro group but differs significantly in structure and function compared to 5-nitrouracil.
CompoundStructure CharacteristicsUnique Features
UracilPyrimidine base without substitutionsFundamental nucleobase in RNA
ThyminePyrimidine base with methyl substitutionFound in DNA; critical for genetic encoding
NitrofurantoinContains multiple functional groups including nitroUsed primarily as an antibiotic

The uniqueness of 5-nitrouracil lies in its specific nitro substitution at the 5-position, which imparts distinct chemical reactivity and biological activity compared to these similar compounds. Its role as an antitumor agent further differentiates it within this class of molecules, highlighting its potential therapeutic applications.

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

611-08-5

Wikipedia

5-nitrouracil

General Manufacturing Information

2,4(1H,3H)-Pyrimidinedione, 5-nitro-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types